

# An In-depth Technical Guide to 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

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## Compound of Interest

Compound Name: 1,1'-  
Bis(phenylphosphino)ferrocene

Cat. No.: B15086792

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Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive information on the physical properties, applications, and experimental protocols for 1,1'-Bis(diphenylphosphino)ferrocene, commonly abbreviated as dppf. Dppf is an organophosphorus compound widely employed as a bidentate phosphine ligand in homogeneous catalysis due to its unique structural and electronic properties.[1][2][3][4] It consists of a ferrocene backbone with diphenylphosphino groups attached to each cyclopentadienyl ring.[3] This structure imparts high stability and effectiveness in a variety of cross-coupling reactions.[4]

## Physical and Chemical Properties

The key physical and chemical properties of dppf are summarized below. This data is essential for handling, storage, and application in experimental setups.

Property	Value
CAS Number	12150-46-8[1][2][5]
Molecular Formula	C <sub>34</sub> H <sub>28</sub> FeP <sub>2</sub> [1][3]
Molecular Weight	554.39 g/mol [2][3][4]
Appearance	Yellow to orange crystalline powder[3][4][5][6]
Melting Point	181-183 °C (decomposes)[1][2][3][5]
Boiling Point	Not defined; decomposes at high temperatures[3]
Solubility	Soluble in organic solvents such as chloroform, dichloromethane, tetrahydrofuran, toluene, alcohol, and pentane.[3][5][7][8] Insoluble in water.[3][5][7][8]
Stability	Air-stable under ambient conditions, though storage under an inert atmosphere is recommended to prevent slow oxidation.[3][5] Incompatible with strong oxidizing agents.[5][7][8]

## Core Applications in Catalysis

Dppf is a crucial ligand for transition metal-catalyzed reactions, particularly those involving palladium and nickel.[1][2][7] Its wide bite angle and electron-donating properties enhance the stability and reactivity of the metal center, making it highly effective in various cross-coupling reactions essential for pharmaceutical and materials science research.[4]

Key Reactions Include:

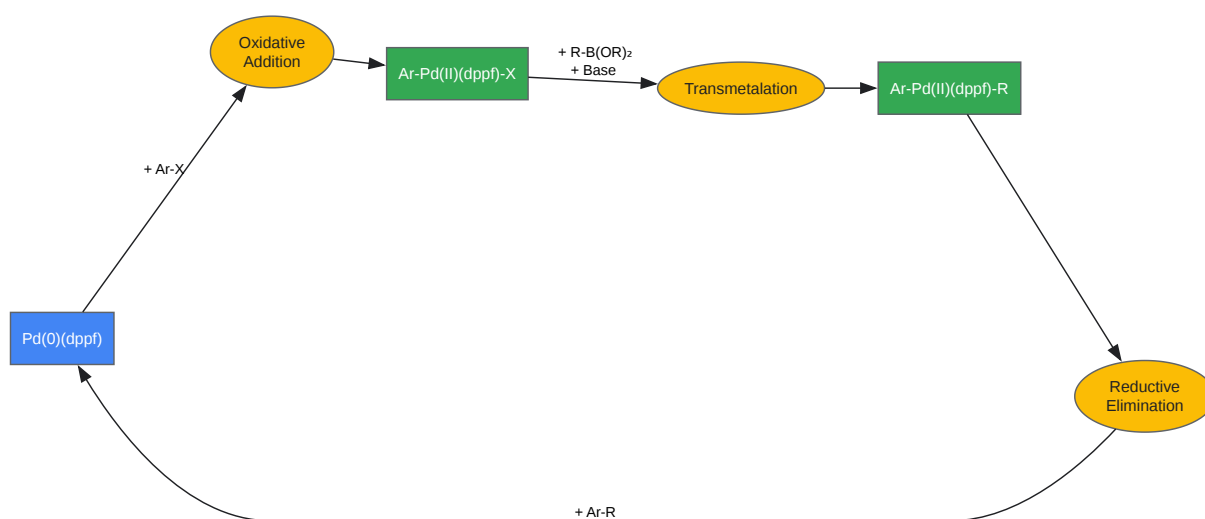
- Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][7]
- Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines.[7]

- Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
- Heck Reaction: Reaction of an unsaturated halide with an alkene.
- Cyanation Reactions: Conversion of aryl halides to aryl nitriles.[\[7\]](#)

The versatility of dppf allows it to be used with various metal precursors, such as  $\text{Pd}_2(\text{dba})_3$  or  $\text{Pd}(\text{OAc})_2$ , to form the active catalyst in situ. Pre-formed palladium complexes like  $[\text{PdCl}_2(\text{dppf})]$  are also commercially available and widely used.[\[1\]](#)

## Catalytic Cycle Overview

The general catalytic cycle for a palladium-dppf catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The dppf ligand remains coordinated to the palladium center throughout the cycle, influencing its reactivity and stability.



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Suzuki-Miyaura Catalytic Cycle with dppf.

## Experimental Protocols

The following sections provide detailed methodologies for two of the most common applications of dppf in organic synthesis.

### Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-dppf catalyzed coupling of an aryl halide with an arylboronic acid or ester.

Materials and Reagents:

- Aryl Halide (e.g., Aryl Bromide)
- Arylboronic Acid or Ester
- Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $[\text{PdCl}_2(\text{dppf})]$ ) or a combination of a Pd(0) source (e.g.,  $\text{Pd}_2(\text{dba})_3$ ) and dppf ligand.
- Base: Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ), potassium carbonate ( $\text{K}_2\text{CO}_3$ ), or sodium tert-butoxide ( $\text{NaOtBu}$ ).
- Solvent: Anhydrous 1,4-dioxane, toluene, or DMF.
- Inert Gas: Argon or Nitrogen.

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid/ester (1.1-1.5 equiv), and the base (2.0-2.5 equiv).<sup>[9]</sup>
- Inert Atmosphere: Seal the vessel with a septum or screw cap and evacuate and backfill with an inert gas (e.g., Argon) three times.

- **Solvent Addition:** Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane and water mixture) via syringe.[9] Sparge the resulting mixture with argon for 10-15 minutes to ensure it is deoxygenated.
- **Catalyst Addition:** Add the palladium catalyst,  $[PdCl_2(dppf)]$  (0.05-0.1 equiv), to the mixture. [9] If generating the catalyst in situ, add the palladium source and dppf ligand separately.
- **Reaction:** Purge the vessel with argon for an additional 5-10 minutes, then seal it tightly.[9] Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir overnight. [9]
- **Workup:** After cooling to room temperature, confirm reaction completion using TLC or LC-MS. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.[9]
- **Purification:** Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[9]

## Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between an aryl halide and an amine, catalyzed by a palladium-dppf system.

Materials and Reagents:

- Aryl Halide (e.g., Aryl Bromide or Chloride)
- Amine (primary or secondary)
- Palladium Precatalyst: Palladium(II) acetate ( $Pd(OAc)_2$ ) or Tris(dibenzylideneacetone)dipalladium(0) ( $Pd_2(dba)_3$ ).
- Ligand: dppf
- Base: Sodium tert-butoxide ( $NaOtBu$ ) or Lithium bis(trimethylsilyl)amide (LiHMDS).
- Solvent: Anhydrous toluene or 1,4-dioxane.

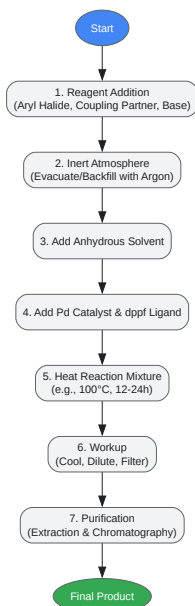
- Inert Gas: Argon or Nitrogen.

#### Procedure:

- Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (1-2 mol %), the dppf ligand (1.2-2.4 mol %), and the base (1.4 equiv).
- Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2-1.4 equiv) to the tube.
- Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.
- Reaction: Seal the tube with a PTFE-lined cap and remove it from the glovebox. Heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C) for the specified time (12-24 hours).
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
- Extraction: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography on silica gel.

## General Experimental Workflow

The workflow for a typical cross-coupling reaction using dppf involves careful setup under inert conditions, followed by heating, and concluding with a standard workup and purification sequence.



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General workflow for a dppf-catalyzed reaction.

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